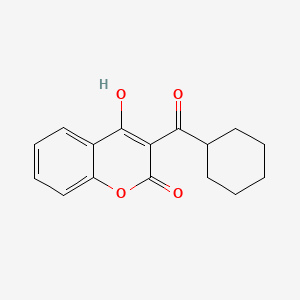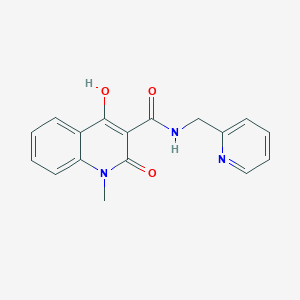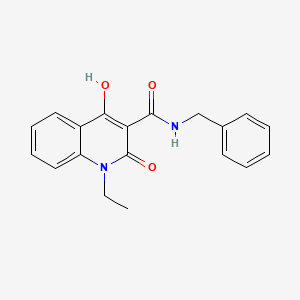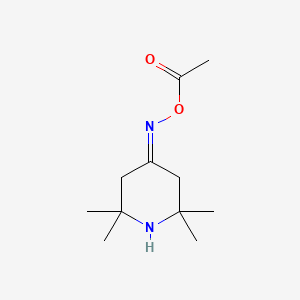
2-cyclohexyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of pyridazinone and has shown promising results in various research studies.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
2-cyclohexyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. The compound has also been shown to inhibit the growth of certain cancer cells and induce apoptosis (programmed cell death). Additionally, it has been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 2-cyclohexyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone in lab experiments include its high yield and purity, as well as its potential therapeutic applications. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-cyclohexyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone. One area of research could focus on exploring the compound's potential as an anti-cancer agent. Another area of research could focus on developing new synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to explore the compound's potential therapeutic applications and to determine its safety profile.
Synthesis Methods
The synthesis of 2-cyclohexyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone involves the reaction between cyclohexanone and 2-hydrazinyl-4,5-dimethoxybenzoic acid. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of the reaction is high, and the purity of the compound can be achieved through various purification techniques.
Scientific Research Applications
2-cyclohexyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has shown potential therapeutic applications in various research studies. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been tested for its ability to inhibit the growth of certain bacteria and fungi. The research on this compound is still in its early stages, and further studies are required to explore its full potential.
properties
IUPAC Name |
2-cyclohexyl-5-hydroxy-4-methoxypyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-16-10-9(14)7-12-13(11(10)15)8-5-3-2-4-6-8/h7-8,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAUYQYYJJNORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN(C1=O)C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazin-3(2H)-one, 2-cyclohexyl-5-hydroxy-4-methoxy- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5914079.png)

![3-bromo-4-hydroxy-7-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914087.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914093.png)
![N-1,3-benzodioxol-5-yl-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914106.png)
![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914107.png)

![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914112.png)

![2-[(2-fluorophenyl)amino]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914130.png)

![7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5914139.png)

